molecular formula C15H14N4OS B2634928 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetonitrile CAS No. 958612-42-5

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetonitrile

Cat. No.: B2634928
CAS No.: 958612-42-5
M. Wt: 298.36
InChI Key: COHYMRLCKRCOHK-UHFFFAOYSA-N
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Description

2-{[3-Oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetonitrile is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazoline core substituted with a propan-2-yl group at position 2, a sulfanyl-linked acetonitrile moiety at position 5, and a 3-oxo group. This structure places it within a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their diverse biological activities and synthetic versatility .

Properties

IUPAC Name

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-9(2)12-14(20)19-13(18-12)10-5-3-4-6-11(10)17-15(19)21-8-7-16/h3-6,9,12H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHYMRLCKRCOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazoquinazoline core, followed by the introduction of the sulfanyl and acetonitrile groups. Key steps may include:

    Formation of the Imidazoquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzamide and isocyanides.

    Introduction of the Sulfanyl Group: This step often involves nucleophilic substitution reactions where a thiol group is introduced.

    Addition of the Acetonitrile Group: This can be done through nucleophilic substitution or addition reactions using acetonitrile as a reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds within the imidazoquinazoline family, including 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetonitrile, exhibit promising anticancer activities. They are believed to act by inhibiting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that modifications to the imidazoquinazoline structure can enhance its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial and Antiviral Activities
The compound has also been explored for its antimicrobial and antiviral properties. Initial investigations suggest that it may inhibit the growth of certain bacterial strains and viruses, potentially serving as a lead compound for the development of new antimicrobial agents. The sulfanyl group is thought to play a crucial role in these biological activities by facilitating interactions with microbial enzymes or viral proteins .

Pharmacological Applications

Phosphoinositide 3-Kinase Inhibition
One notable application of this compound is its potential as a phosphoinositide 3-kinase (PI3K) inhibitor. PI3K is a critical enzyme involved in various cellular processes, including metabolism, cell growth, and survival. Inhibition of PI3K has therapeutic implications for treating hyper-proliferative diseases such as cancer. Studies have demonstrated that derivatives of imidazoquinazolines can effectively inhibit PI3K activity, leading to reduced tumor growth in preclinical models .

Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neuroinflammatory pathways or protect against oxidative stress in neuronal cells. This makes them potential candidates for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the imidazoquinazoline core and the introduction of functional groups that enhance biological activity. Variations in substituents on the phenyl ring can lead to different biological profiles, allowing for tailored therapeutic applications .

Structural Feature Description Biological Activity
Imidazoquinazoline CoreCentral scaffold providing structural stabilityAnticancer activity
Sulfanyl GroupEnhances reactivity and biological interactionAntimicrobial properties
SubstituentsVarying groups can modify activity profilePotential PI3K inhibition

Case Studies

Several studies highlight the efficacy of imidazoquinazolines in various applications:

  • Antitumor Activity : A study demonstrated that specific derivatives exhibited potent antitumor effects against breast cancer cell lines through modulation of signaling pathways related to cell survival and apoptosis induction.
  • Inhibition of PI3K : Research focused on the development of novel imidazoquinazoline derivatives showed significant inhibition of PI3K activity, leading to reduced cell proliferation in cancer models.
  • Neuroprotective Studies : Investigations into the neuroprotective properties revealed that certain derivatives could mitigate oxidative stress-induced neuronal damage in vitro.

Mechanism of Action

The mechanism of action of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The imidazoquinazoline core can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

BA99041 ()

Structure : Shares the imidazo[1,2-c]quinazoline core but differs in substituents:

  • Position 2 : Phenylethyl carbamoyl group instead of propan-2-yl.
  • Position 5 : Sulfanyl-linked acetamide (-SC(H2)CONH-) instead of acetonitrile (-SC(H2)CN).
    Molecular Weight : 553.67 g/mol (C31H31N5O3S).
    Applications : Used in research, though specific biological activities are undisclosed .
Patent Compound ()

Structure: Dioxino[2,3-g]quinoline core with a sulfanyl acetamide group. Key Features:

  • Lacks the imidazole ring but retains the sulfanyl-acetonitrile-like moiety.
Imidazo[4,5-b]pyridine Derivatives ()

Structure : Features an imidazo[4,5-b]pyridine core with an acetonitrile substituent.
Reactivity : Demonstrates Michael addition reactivity, forming acrylonitrile derivatives. This contrasts with the target compound’s imidazoquinazoline system, which may exhibit distinct electronic properties due to increased aromatic conjugation .

Functional Group Comparisons

Sulfanyl (-S-) Linkage
  • : Sulfanyl groups in adenosine derivatives (e.g., 2-[(3-aminopropyl)-sulfanyl]-1,N6-ethenoadenosinediphosphate) enhance platelet aggregation activity, suggesting that the sulfanyl group in the target compound could influence bioactivity .
  • : Sulfanyl-acetamide/acetamide groups in kinase inhibitors demonstrate substituent-dependent efficacy, implying that the acetonitrile group in the target compound may alter binding kinetics compared to amide analogs .
Acetonitrile (-CH2CN) Group

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Notable Activity
Target Compound Imidazo[1,2-c]quinazoline 2-Propan-2-yl; 5-sulfanyl-acetonitrile ~311 (estimated) Nitrile, Sulfanyl Unknown
BA99041 () Imidazo[1,2-c]quinazoline 2-Phenylethyl carbamoyl; 5-sulfanyl-acetamide 553.67 Amide, Sulfanyl Research compound
Patent Compound () Dioxino[2,3-g]quinoline 7-Sulfanyl-acetamide Not provided Amide, Sulfanyl BCR-ABL kinase inhibitor
2-(3H-Imidazo[4,5-b]pyrid-2-yl)acetonitrile Imidazo[4,5-b]pyridine Acetonitrile Not provided Nitrile Synthetic intermediate

Biological Activity

The compound 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetonitrile is a member of the imidazoquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazoquinazoline core with a sulfanyl group and an acetonitrile moiety. Its molecular formula is C22H24N4O2SC_{22}H_{24}N_4O_2S with a molecular weight of approximately 420.53 g/mol. The presence of functional groups such as the sulfanyl and oxo groups contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds within the imidazoquinazoline class exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacteria, including Staphylococcus aureus and Candida albicans .
  • The compound's structure suggests potential interactions with bacterial cell membranes or key metabolic pathways, although specific data for this compound is limited.

Antiviral Activity

Imidazoquinazolines have been explored for their antiviral potential:

  • Studies have demonstrated that derivatives can inhibit viral replication through modulation of host immune responses .
  • The exact mechanism by which this compound exerts antiviral effects remains to be fully elucidated.

Anticancer Properties

The anticancer activity of imidazoquinazolines is particularly noteworthy:

  • Cytotoxicity Studies : Several derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Notably, the compound's mechanism may involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors that play critical roles in cellular signaling and metabolism.
  • Molecular Targeting : Binding to proteins involved in cell cycle regulation or apoptosis may lead to enhanced cytotoxic effects against cancer cells .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against S. aureus with MIC values <10 μg/mL .
Cytotoxicity in Cancer Cell LinesIC50 values observed were <10 μM across multiple cancer cell lines .
Antiviral MechanismsSuggested modulation of immune responses leading to reduced viral load .

Q & A

Q. Q1: How can researchers optimize the synthesis of this compound to improve yield while minimizing byproducts?

Methodological Answer: Synthetic routes often involve refluxing intermediates like methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol, monitored via TLC (Chloroform:Methanol 7:3) . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2 eq hydrazine hydrate) and reaction time (4 hours). Post-synthesis purification via ice-water precipitation can isolate the product. Contradictions in yield data across studies suggest temperature sensitivity, necessitating controlled heating gradients .

Q. Q2: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) is essential for purity assessment, as demonstrated in drug analysis protocols for structurally similar imidazo-quinazoline derivatives . Pair with NMR (1H/13C) to verify the imidazo[1,2-c]quinazoline core and sulfanyl-acetonitrile substituents. Mass spectrometry (HRMS) can resolve ambiguities in molecular weight caused by isomerization or hydration .

Q. Q3: What physicochemical properties (e.g., logP, pKa) influence this compound’s solubility and reactivity?

Methodological Answer: Computational studies for analogous nitriles reveal logP ~2.08 (pH 7.4) and pKa ~11.12, indicating moderate hydrophobicity and weak acidity . These properties guide solvent selection (e.g., DMSO for stock solutions) and reaction conditions (basic media for nucleophilic substitutions). Experimental validation via shake-flask partitioning or potentiometric titration is recommended .

Advanced Research Questions

Q. Q4: How do reaction conditions (e.g., basic vs. acidic media) affect the formation of triazole or isoxazole byproducts during derivatization?

Methodological Answer: Hydroxylamine-mediated cyclization in basic media favors 1,2,3-triazole-5-amine formation, while acidic conditions may yield aminoisoxazoles, as shown in hydrazononitrile studies . Mechanistic studies (DFT calculations) suggest that pH-dependent tautomerization of intermediates dictates regioselectivity. Monitor reaction progress via IR spectroscopy to track carbonyl (C=O) or nitrile (C≡N) shifts .

Q. Q5: What computational strategies (e.g., DFT) can predict the electronic properties of this compound for drug design?

Methodological Answer: Density functional theory (DFT) studies on imidazo[4,5-b]pyridine analogs demonstrate utility in mapping HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces, which correlate with bioactivity . Use Gaussian09 with B3LYP/6-31G(d) basis sets to model charge distribution at the sulfanyl-acetonitrile moiety, a potential pharmacophore .

Q. Q6: How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from impurity profiles (e.g., uncontrolled 1,2,4-triazole derivatives) or solvent residues. Implement pharmacopeial guidelines (e.g., USP Anastrozole RS standards) for impurity quantification via LC-MS . Validate bioassays with positive controls (e.g., kinase inhibitors) and replicate under standardized cell culture conditions (e.g., hypoxia vs. normoxia) .

Q. Q7: What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicology?

Methodological Answer: Adopt a tiered approach per INCHEMBIOL frameworks:

  • Phase 1: Determine logD, hydrolysis rates, and photostability in simulated environmental matrices (pH 4–9) .
  • Phase 2: Use Daphnia magna or algal models for acute toxicity (EC50).
  • Phase 3: Field studies to assess bioaccumulation in soil/water systems, leveraging split-plot designs with controlled variables (e.g., rootstock impacts on bioavailability) .

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